molecular formula C7H3Br2NOS B594882 4,6-Dibromobenzooxazole-2-thione CAS No. 1215206-48-6

4,6-Dibromobenzooxazole-2-thione

Cat. No. B594882
M. Wt: 308.975
InChI Key: CZCGAMAWAYOEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromobenzooxazole-2-thione is a chemical compound with the molecular formula C7H3Br2NOS and a molecular weight of 308.98 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromobenzooxazole-2-thione is represented by the InChI code 1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the compound .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole derivatives have been found to possess a wide range of biological properties . They have been used in the development of various drugs with anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , and anti-convulsant properties. They have also been used in the development of falcipain inhibitors , anti-HIV drugs , anti-Parkinson drugs , and anti-diabetic drugs .
    • The methods of application or experimental procedures would depend on the specific drug being developed and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
    • The results or outcomes obtained would also depend on the specific drug and its intended use. For example, some benzothiazole derivatives have been found to exhibit strong anti-bacterial or anti-fungal activity, making them potential candidates for the development of new antibiotics .
  • Organic Synthesis

    • Benzothiazole is a privileged bicyclic ring system with multiple applications in organic synthesis . It is known for its reactivity and is often used as a starting material for the synthesis of larger, usually bioactive structures .
    • The methods of application or experimental procedures would involve various organic synthesis techniques, such as condensation reactions, substitution reactions, and others .
    • The results or outcomes obtained would depend on the specific compound being synthesized and its intended use .
  • Fluorescence Cell Imaging

    • Benzothiadiazole derivatives have been used in fluorescence cell imaging . In one study, a series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents . Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .
    • The methods of application or experimental procedures would involve synthesizing the fluorescent benzothiadiazole derivatives, characterizing their photophysical properties in various solvents, and then using them as probes for fluorescence cell imaging .
    • The results or outcomes obtained showed that three of the synthesized compounds were excellent fluorescent probes for imaging lipid droplets in cancer cells .
  • Chemical Synthesis

    • Benzothiazole derivatives, including “4,6-Dibromobenzooxazole-2-thione”, are often used as intermediates in the synthesis of other complex organic compounds .
    • The methods of application or experimental procedures would involve various chemical synthesis techniques, such as condensation reactions, substitution reactions, and others .
    • The results or outcomes obtained would depend on the specific compound being synthesized and its intended use .
  • Disease Targeting

    • Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . They have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
    • The methods of application or experimental procedures would involve synthesizing the benzoxazole derivatives and evaluating their pharmacological activities .
    • The results or outcomes obtained would depend on the specific derivative and its intended use . Some derivatives have shown promising bioactivities, but others have shown poor in vitro or in vivo activities .
  • Catalysis

    • Some benzoxazole derivatives have been used as catalysts in chemical reactions . For example, nickel(II) complexes of benzoyl hydrazones have been used as catalysts for the synthesis of 2-aryl benzoxazoles .
    • The methods of application or experimental procedures would involve preparing the catalyst and using it in the desired chemical reaction .
    • The results or outcomes obtained would depend on the specific reaction being catalyzed .

properties

IUPAC Name

4,6-dibromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCGAMAWAYOEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682074
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromobenzooxazole-2-thione

CAS RN

1215206-48-6
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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